Varenicline hydrochloride
CAS No.: 230615-23-3
Cat. No.: VC0003978
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 230615-23-3 |
---|---|
Molecular Formula | C13H15Cl2N3 |
Molecular Weight | 284.18 g/mol |
IUPAC Name | (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |
Standard InChI | InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;; |
Standard InChI Key | NZVVYNGXLGJKCW-DRJPZDRJSA-N |
Isomeric SMILES | C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
SMILES | C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Canonical SMILES | C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Introduction
Chemical and Pharmacological Profile of Varenicline Hydrochloride
Structural Characteristics and Molecular Properties
Varenicline hydrochloride (C₁₃H₁₄ClN₃) is the monohydrochloride salt of varenicline, a synthetic compound derived from cytisine—an alkaloid isolated from Laburnum anagyroides seeds . The molecular structure features a benzazepine ring fused to a pyrazine moiety, creating a rigid conformation that optimizes binding to α4β2 nAChRs . With a molecular weight of 247.72 g/mol, the compound exhibits high water solubility (27.3 mg/mL at 25°C) and LogP of 1.63, contributing to its 93% oral bioavailability .
Table 1: Physicochemical Properties of Varenicline Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₃ |
Molecular Weight | 247.72 g/mol |
Melting Point | 210-212°C (decomposes) |
pKa | 9.2 (amine), 4.2 (pyrazine) |
Plasma Protein Binding | ≤20% |
Elimination Half-life | 24 hours |
Receptor Pharmacology and Mechanism of Action
As a partial agonist with 30-60% intrinsic activity compared to nicotine, varenicline hydrochloride demonstrates:
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High α4β2 nAChR selectivity: >500-fold over α3β4, >3,500-fold over α7 subtypes
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Dual-phase activity: Sustained receptor activation prevents withdrawal, while competitive inhibition blocks nicotine-induced dopamine release
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Dose-dependent effects: 1 mg BID dosing achieves 60% receptor occupancy, sufficient for therapeutic efficacy
Electrophysiological studies reveal varenicline's unique activation pattern—prolonged receptor desensitization (τ = 2.8s vs nicotine's 0.8s) underlies its sustained pharmacological effects . This kinetic profile explains both its ability to maintain basal dopaminergic tone and prevent nicotine reinforcement.
Clinical Development and Therapeutic Efficacy
Phase II/III Trials in Traditional Smoking Cessation
The landmark Phase III EAGLES trial (N=8,144) established varenicline's superiority over bupropion and placebo:
Table 2: Continuous Abstinence Rates in Pivotal Trials
Study Period | Varenicline | Bupropion SR | Placebo |
---|---|---|---|
Weeks 9-12 | 44.0% | 29.5% | 17.7% |
Weeks 9-24 | 29.5% | 20.7% | 10.5% |
Weeks 9-52 | 21.9% | - | 8.4% |
Notably, varenicline demonstrated significant craving reduction on the QSU-Brief scale (mean difference -8.7 vs placebo, p<0.001) . Extended 24-week regimens increased 52-week abstinence to 36.7% versus 27.6% in standard 12-week courses .
Expansion into E-Cigarette Cessation
The 2024 Yale-MUSC trial (N=160) pioneered varenicline's application in vaping cessation:
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45% abstinence at 12 weeks vs 30% placebo (OR 1.93, 95% CI 1.12-3.32)
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62% reduction in daily vaping episodes among continued users
These findings, published in the American Journal of Preventive Medicine, suggest mechanistic similarities between nicotine delivery systems that enable therapeutic cross-application .
Pharmacokinetics and Metabolic Considerations
Absorption and Distribution
Varenicline hydrochloride exhibits linear pharmacokinetics across 0.5-2 mg doses:
Metabolism and Excretion
Unlike many CNS agents, varenicline undergoes minimal hepatic metabolism (<10%):
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Enzymatic involvement: Negligible CYP450 interaction (IC50 >6,400 μM for CYP1A2)
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Half-life extension: From 24h (normal) to 40h in severe renal impairment
This metabolic profile minimizes drug-drug interactions, permitting safe coadministration with antidepressants, anticonvulsants, and cardiovascular medications .
Emerging Applications and Future Directions
Dual Cessation Protocols
A 2024 pilot study (N=82) evaluated varenicline for concurrent cigarette/e-cigarette cessation:
Combination Therapies
Novel regimens under investigation include:
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Varenicline + NRT: 52-week abstinence 49.3% vs 32.1% monotherapy (p=0.02)
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Varenicline + Digital CBT: 2.4x higher adherence rates versus standard care
Extended Duration Therapy
The EVADE trial (N=1,203) demonstrated:
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